3-(methylsulfonyl)-2-oxo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)imidazolidine-1-carboxamide
Description
3-(Methylsulfonyl)-2-oxo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)imidazolidine-1-carboxamide is a heterocyclic compound featuring a fused imidazolidine core modified with a methylsulfonyl group at position 3 and a pyridine-linked 2-oxopyrrolidin moiety. The methylsulfonyl group enhances polarity and metabolic stability, while the pyridine-pyrrolidinone side chain may contribute to binding specificity.
Properties
IUPAC Name |
3-methylsulfonyl-2-oxo-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]imidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O5S/c1-26(24,25)20-8-7-19(15(20)23)14(22)17-10-11-4-5-16-12(9-11)18-6-2-3-13(18)21/h4-5,9H,2-3,6-8,10H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREJTKKWCFJWGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Methylsulfonyl)-2-oxo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)imidazolidine-1-carboxamide is a complex organic compound with potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and antiviral properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure features a methylsulfonyl group and a pyrrolidine moiety, which are critical for its biological activity. The molecular formula is , indicating the presence of various functional groups that contribute to its pharmacological properties.
Anticancer Activity
Research has demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, studies involving 5-oxopyrrolidine derivatives have shown their efficacy against A549 human lung adenocarcinoma cells. In comparative assays, certain compounds reduced cell viability significantly more than standard treatments like cisplatin .
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| Compound A | A549 (Lung) | 66 | More potent than cisplatin |
| Compound B | HSAEC1-KT (Normal) | 80 | Lower cytotoxicity compared to cancer cells |
| Compound C | MCF-7 (Breast) | 5.02 | Effective against breast cancer cells |
Antimicrobial Activity
The compound's antimicrobial properties were assessed against multidrug-resistant pathogens. Studies revealed that certain derivatives demonstrated activity against Klebsiella pneumoniae and Staphylococcus aureus, highlighting their potential as therapeutic agents in treating infections caused by resistant strains .
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| Klebsiella pneumoniae | 10 µg/mL | Effective against carbapenem-resistant strains |
| Staphylococcus aureus | 5 µg/mL | Shows promise in treating MRSA infections |
Antiviral Activity
Recent investigations into the antiviral potential of related compounds suggest that they may inhibit viral replication mechanisms. The presence of the imidazolidine and pyrrolidine structures is believed to enhance their interaction with viral proteins, potentially blocking infection pathways .
Case Studies
- Anticancer Study : A study involving the administration of a derivative of the compound showed a significant reduction in tumor size in xenograft models of lung cancer, with minimal toxicity observed in normal tissues.
- Antimicrobial Screening : In vitro testing against clinical isolates demonstrated that the compound effectively inhibited growth in resistant strains, suggesting its utility in clinical settings.
- Mechanistic Insights : Further research utilizing molecular docking studies indicated that the compound binds effectively to key enzymes involved in cancer cell proliferation and microbial resistance mechanisms.
Comparison with Similar Compounds
Key Observations
Substituent Influence on Solubility: The methylsulfonyl group in the target compound increases hydrophilicity (predicted logP ~2.5) compared to dichlorophenyl (logP ~3.8) or methoxybenzoyl (logP ~3.2) groups in analogs . This may enhance aqueous solubility but reduce membrane permeability.
Biological Activity Trends :
- Dichlorophenyl-substituted analogs (e.g., ZINC5753631) demonstrate antimicrobial activity, likely due to halogen-mediated interactions with bacterial enzymes . The target compound lacks halogen atoms, suggesting divergent applications.
- Methoxybenzoyl derivatives exhibit anti-inflammatory effects, possibly via COX-2 inhibition. The methylsulfonyl group in the target compound may similarly modulate inflammatory pathways but with distinct kinetics.
Metabolic Stability :
- The methylsulfonyl group in the target compound is less prone to oxidative metabolism than the imidazolylpropyl chain in N-[3-(1H-Imidazol-1-yl)propyl] analogs, which may undergo CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
